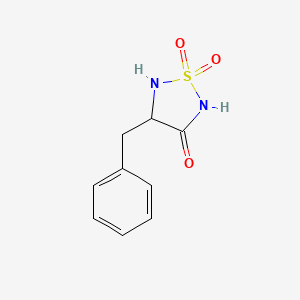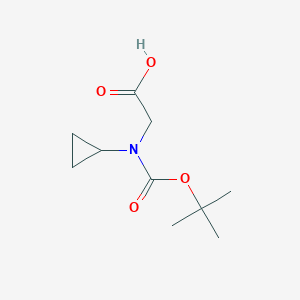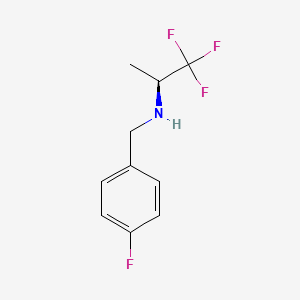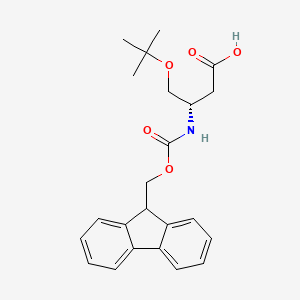
Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester
Overview
Description
“Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester” is a Fmoc protected amino acid used in solid phase peptide synthesis . It is a white or gray-white solid crystal at room temperature and pressure .
Synthesis Analysis
The synthesis of Fmoc protected amino acids like “Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester” involves the use of protective agents. For instance, calcium (II) iodide has been used as a protective agent for the Fmoc protecting group in the hydrolysis of amino esters . Another method involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular structure of “Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester” is similar to other Fmoc protected amino acids. The Fmoc group is a base-labile protecting group that is not compatible with either highly basic or acidic conditions .Physical And Chemical Properties Analysis
“Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester” is a white or gray-white solid crystal at room temperature and pressure. It has poor solubility in water and is insoluble in petroleum ether, but it is soluble in ethyl acetate, acetic acid, and N,N-dimethylformamide .Scientific Research Applications
- Researchers use this compound to create custom peptides for drug development, protein engineering, and biochemical studies .
- The compound’s unique structure may enable specific interactions with biological targets, making it valuable in drug discovery .
- Researchers employ labeled peptides to investigate protein-protein interactions, folding dynamics, and ligand binding .
- Scientists use it to attach peptides to other molecules (e.g., proteins, nanoparticles) for targeted drug delivery, imaging, or diagnostics .
- Researchers explore its potential as a chiral auxiliary or ligand in catalytic reactions, aiming for enantioselective transformations .
Peptide Synthesis and Solid-Phase Peptide Chemistry
Drug Design and Development
Stable Isotope Labeling
Bioconjugation and Chemical Biology
Chiral Synthesis and Asymmetric Catalysis
Materials Science and Surface Modification
Mechanism of Action
Target of Action
The primary target of Fmoc-D-beta-homoserine(OtBu) is the amino acids in proteins and peptides . The compound is used in the modification of these amino acids during the process of solid-phase peptide synthesis (SPPS) .
Mode of Action
Fmoc-D-beta-homoserine(OtBu) acts as a protecting group for the amino acids during SPPS . The Fmoc group protects the amino terminus of the amino acid, while the t-butyl ester group (OtBu) protects the carboxyl group . This protection allows for the selective addition of amino acids in peptide synthesis .
Biochemical Pathways
The compound plays a crucial role in the peptide synthesis pathway . During SPPS, the Fmoc group is removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain . The t-butyl ester group is then removed under acidic conditions to reveal the carboxyl group, which can then form a peptide bond with the next amino acid .
Pharmacokinetics
The compound’s stability under various conditions is crucial for its role in spps .
Result of Action
The result of the action of Fmoc-D-beta-homoserine(OtBu) is the successful synthesis of peptides with the desired sequence of amino acids . By protecting and deprotecting the amino acids at the right stages, the compound ensures that the peptide chain grows in the correct order .
Action Environment
The action of Fmoc-D-beta-homoserine(OtBu) is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions but can be removed under basic conditions . Conversely, the t-butyl ester group is stable under basic conditions but can be removed under acidic conditions . Therefore, careful control of the pH is essential for the successful use of this compound in peptide synthesis .
Future Directions
The future directions in the research and application of “Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester” could involve the development of more efficient and greener synthesis methods. For instance, the use of calcium (II) iodide as a protective agent for the Fmoc protecting group has been explored and optimized for a broad scope of amino esters .
properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYFRYZPXHNPOK-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid | |
CAS RN |
1820583-73-0 | |
| Record name | (3S)-4-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




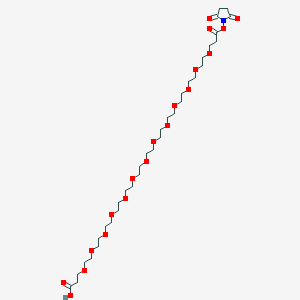
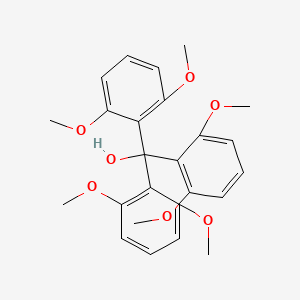
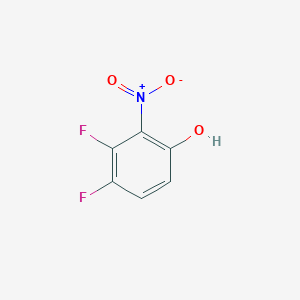

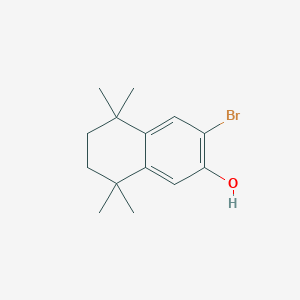
![4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B3180446.png)

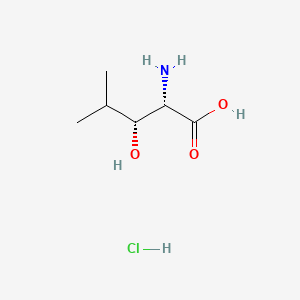
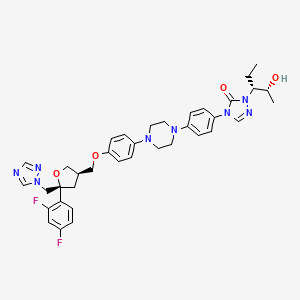
![2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B3180480.png)
